N-(2,4-Dinitrophenyl)glycine

Catalog No.
S529025
CAS No.
1084-76-0
M.F
C8H7N3O6
M. Wt
241.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-Dinitrophenyl)glycine

CAS Number

1084-76-0

Product Name

N-(2,4-Dinitrophenyl)glycine

IUPAC Name

2-(2,4-dinitroanilino)acetic acid

Molecular Formula

C8H7N3O6

Molecular Weight

241.16 g/mol

InChI

InChI=1S/C8H7N3O6/c12-8(13)4-9-6-2-1-5(10(14)15)3-7(6)11(16)17/h1-3,9H,4H2,(H,12,13)

InChI Key

RQPREKYEHBAOAR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Glycine, N-(2,4-dinitrophenyl)-; NSC 37410; NSC-37410; NSC37410

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O

Description

The exact mass of the compound N-(2,4-Dinitrophenyl)glycine is 241.0335 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37410. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein-Protein Interaction Studies

DNP-glycine can be a useful tool for studying protein-protein interactions. The dinitrophenyl group introduces a bulky and charged moiety to the glycine molecule, which can affect how it interacts with proteins. By attaching DNP-glycine to one protein and observing its binding to another protein, researchers can gain insights into the specific interactions between the two proteins [].

One study used DNP-glycine to investigate the binding of antibodies to antigens. By labeling the antigen with DNP-glycine, researchers were able to measure the strength and specificity of the antibody-antigen interaction [].

N-(2,4-Dinitrophenyl)glycine is a chemical compound with the molecular formula C₈H₇N₃O₆ and a molecular weight of approximately 241.16 g/mol. This compound features a glycine moiety substituted at the nitrogen atom with a 2,4-dinitrophenyl group. The presence of two nitro groups on the phenyl ring significantly influences its chemical properties, making it a subject of interest in various chemical and biological studies. N-(2,4-Dinitrophenyl)glycine is often utilized in biochemical research due to its reactivity and ability to form adducts with amino acids and proteins.

DNP-glycine itself does not have a known biological mechanism of action. However, its role lies in protein sequencing. The DNP group attached to the amino acid in DNP-glycine allows for the identification of the amino acid sequence in a protein through a process called Edman degradation []. In this technique, the DNP group is selectively cleaved from the protein chain, revealing the identity of the N-terminal amino acid. This process is repeated, allowing for the sequential determination of the entire amino acid sequence in the protein.

DNP-glycine is considered a hazardous material due to the following properties:

  • Toxicity: DNP-glycine can be toxic if ingested, inhaled, or absorbed through the skin. It can cause irritation of the eyes, skin, and respiratory system. In severe cases, it can lead to cataracts, liver damage, and even death [].
  • Flammability: DNP-glycine is a flammable solid. It should be kept away from heat, sparks, and open flames [].
  • Reactivity: DNP-glycine can react with strong acids and bases, releasing toxic fumes.
, primarily involving nucleophilic substitutions and cyclizations. One notable reaction is its interaction with bases, leading to the formation of various derivatives. For instance, when reacted with sodium methoxide, N-(2,4-dinitrophenyl)glycine can yield 5-nitro-2(3H)benzimidazolone through a series of elimination and cyclization steps . Additionally, the compound can undergo deprotonation followed by cyclization reactions in both gas and solution phases, which have been studied using mass spectrometry techniques .

The biological activity of N-(2,4-Dinitrophenyl)glycine is primarily linked to its role as a hapten in immunological studies. It can modify proteins by forming conjugates that elicit immune responses. The dinitrophenyl group is known for its ability to induce antibody production, making N-(2,4-Dinitrophenyl)glycine useful in vaccine development and immunological assays. Furthermore, derivatives of this compound have been explored for their antibacterial properties due to their structural similarity to known antimicrobial agents .

The synthesis of N-(2,4-Dinitrophenyl)glycine typically involves the reaction of glycine with 2,4-dinitrochlorobenzene. This reaction can be performed under basic conditions to facilitate nucleophilic attack by the amino group of glycine on the electrophilic carbon of the dinitrochlorobenzene. The process may require purification steps such as recrystallization or chromatography to isolate the desired product in high purity .

N-(2,4-Dinitrophenyl)glycine finds applications in various fields:

  • Biochemical Research: Used as a hapten for studying immune responses.
  • Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex molecules.
  • Analytical Chemistry: Employed in assays for detecting amino acids and proteins due to its reactive nature.

Studies on N-(2,4-Dinitrophenyl)glycine have focused on its interactions with proteins and other biomolecules. Its ability to form stable adducts allows researchers to investigate protein folding, stability, and conformational changes upon modification. Additionally, mass spectrometric techniques have been utilized to study the fragmentation patterns of this compound and its derivatives under various conditions .

N-(2,4-Dinitrophenyl)glycine shares structural similarities with several other compounds that feature dinitrophenyl groups or amino acids. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
N-(2-Nitrophenyl)glycineAmino acid derivativeContains only one nitro group; less reactive
2,4-DinitrophenolPhenolic compoundKnown for its use as a pesticide; different functional group
N-(3-Nitrophenyl)glycineAmino acid derivativeContains a nitro group at the meta position; different reactivity
2,4-DinitrophenylhydrazineHydrazine derivativeUsed in colorimetric assays for carbonyl compounds; different application focus

N-(2,4-Dinitrophenyl)glycine is unique due to its dual nitro substitution pattern on the phenyl ring combined with an amino acid structure. This specific arrangement enhances its reactivity compared to other similar compounds and broadens its utility in both synthetic and biological contexts.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Exact Mass

241.0335

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids]

Pictograms

Flammable

Flammable

Other CAS

1084-76-0

Wikipedia

Glycine, N-(2,4-dinitrophenyl)-

Dates

Modify: 2023-08-15

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